

Application of 2-Ethylhexyl Trimellitate in Medical Devices: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B1266294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl trimellitate, commonly known as trioctyl trimellitate (TOTM), is a high-molecular-weight, branched triglycidyl ether plasticizer increasingly utilized in the manufacturing of medical devices. It serves as a safer alternative to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have raised health concerns due to their potential for endocrine disruption and reproductive toxicity.[1] TOTM's favorable toxicological profile, low migration characteristics, and excellent biocompatibility make it a preferred choice for a variety of medical applications where patient safety is paramount.[1][2] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with TOTM in medical devices.

TOTM is employed in a range of medical-grade polyvinyl chloride (PVC) products, including:

- Blood bags and tubing: Its low leachability is critical for ensuring the integrity of stored blood and blood components.[1][3]
- Infusion and chemotherapy sets: TOTM's chemical resistance makes it suitable for contact with various pharmaceutical formulations.[3]

- Catheters and enteral feeding tubes: Its flexibility and biocompatibility enhance patient comfort and safety.[\[1\]](#)[\[3\]](#)
- Peritoneal dialysis equipment: The low migration of TOTM minimizes patient exposure to leachables during long-term therapies.

Key Performance Characteristics

TOTM offers several advantages over traditional plasticizers in medical applications:

- Low Migration and Leaching: Due to its higher molecular weight and branched structure, TOTM exhibits significantly lower migration from the PVC matrix compared to DEHP.[\[4\]](#)[\[5\]](#) Studies have shown that the migration of TOTM can be up to 350 times lower than that of DEHP, minimizing patient exposure to the plasticizer.[\[4\]](#)[\[6\]](#)
- Excellent Biocompatibility: TOTM is considered to have a favorable toxicological profile with low toxicity.[\[2\]](#)[\[7\]](#) In vitro studies have demonstrated that TOTM has a significantly weaker effect on cell viability and proliferation compared to DEHP.[\[8\]](#)[\[9\]](#)
- Chemical Resistance: TOTM provides good resistance to a variety of chemicals, including lipids and many pharmaceutical agents, which is crucial for applications like drug infusion.[\[1\]](#)[\[3\]](#)
- Good Mechanical Properties: PVC plasticized with TOTM maintains the necessary flexibility, durability, and thermal stability required for medical device applications.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of 2-ethylhexyl trimellitate in medical devices.

Table 1: Migration of Plasticizers from PVC Medical Tubing

Plasticizer	Migration Rate (relative to DEHP)	Reference
DEHP	1 (Baseline)	[4] [10]
TOTM	~1/350	[4] [6]
TOTM	>20 times less than DEHP	[10]

Table 2: Biocompatibility Data for TOTM-Plasticized PVC

Test	Endpoint	Result	Reference
In Vitro Cytotoxicity (ISO 10993-5)	Cell Viability	>70% (Non-cytotoxic)	[7]
Hemocompatibility (ASTM F756)	Hemolysis	<2% (Non-hemolytic)	[5] [11]
Estrogen Receptor α Activation	Relative Activity vs. DEHP	~10-fold weaker	[8] [9]

Table 3: Mechanical Properties of TOTM-Plasticized PVC

Property	Typical Value	Test Method
Tensile Strength	15 - 25 MPa	ASTM D638 / ISO 527-2
Elongation at Break	300 - 450%	ASTM D638 / ISO 527-2
Hardness (Shore A)	60 - 90	ASTM D2240

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and published research.

Protocol 1: Determination of Plasticizer Migration from Medical Devices by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the migration of TOTM from PVC medical tubing into a food simulant.

1. Materials and Reagents:

- PVC tubing plasticized with TOTM
- Ethanol/water (50/50 v/v) solution (food simulant for lipophilic substances)
- Chloroform (for extraction)
- Benzylbutylphthalate (BBP) solution (internal standard)
- Single-use glass flasks and GC-MS vials
- Vortex mixer
- Centrifuge
- Gas Chromatograph with Mass Spectrometric detector (GC-MS)

2. Sample Preparation and Extraction:

- Before testing, determine the initial concentration of TOTM in the PVC tubing by solvent extraction and GC-MS analysis.[\[12\]](#)
- Fill a non-PVC bag with the 50/50 ethanol/water simulant.
- Connect the PVC tubing to the bag and set a specific flow rate (e.g., 8 mL/h) for 24 hours at 25°C to mimic clinical use.[\[12\]](#)
- Collect the simulant that has passed through the tubing at various time points (e.g., 1h, 2h, 4h, 8h, 24h) for a kinetic study.[\[12\]](#)[\[13\]](#)

3. Analyte Extraction from Simulant:

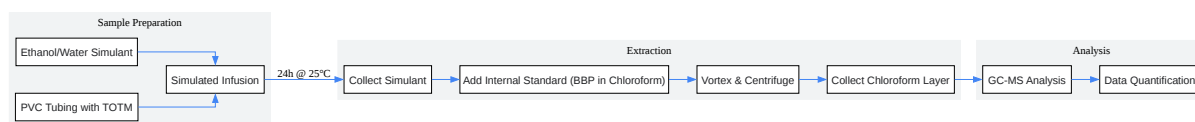
- Take 600 μL of the collected simulant and add it to a clean glass tube.
- Add 600 μL of a 2 $\mu\text{g}/\text{mL}$ BBP solution in chloroform (internal standard).[12]
- Homogenize the mixture using a vortex mixer for 30 seconds.[12]
- Centrifuge the sample at 3500 rpm for 5 minutes to separate the phases.[12]
- Carefully collect the lower chloroform phase for GC-MS analysis.[12]

4. GC-MS Analysis:

- Inject the chloroform extract into the GC-MS system.
- Use a suitable temperature program to separate the analytes.
- Identify and quantify TOTM based on its retention time and mass spectrum, using the internal standard for calibration.

5. Data Analysis:

- Calculate the cumulative amount of TOTM released at each time point.
- Express the migration results in $\mu\text{g}/\text{mL}$ of simulant or as a percentage of the initial plasticizer content.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining plasticizer migration.

Protocol 2: In Vitro Cytotoxicity Testing (MTT Assay) based on ISO 10993-5

This protocol describes a quantitative method to assess the cytotoxicity of extracts from TOTM-plasticized medical devices.

1. Materials and Reagents:

- TOTM-plasticized medical device material
- L929 mouse fibroblast cell line (or other appropriate cell line)
- Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Isopropanol or other suitable solvent to dissolve formazan crystals
- 96-well cell culture plates
- Spectrophotometer (plate reader)

2. Preparation of Material Extracts:

- Prepare extracts of the medical device according to ISO 10993-12.[4] This typically involves incubating the material in cell culture medium at 37°C for 24-72 hours.[4] The extraction ratio should be appropriate for the device's surface area or weight.

3. Cell Culture and Exposure:

- Seed L929 cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

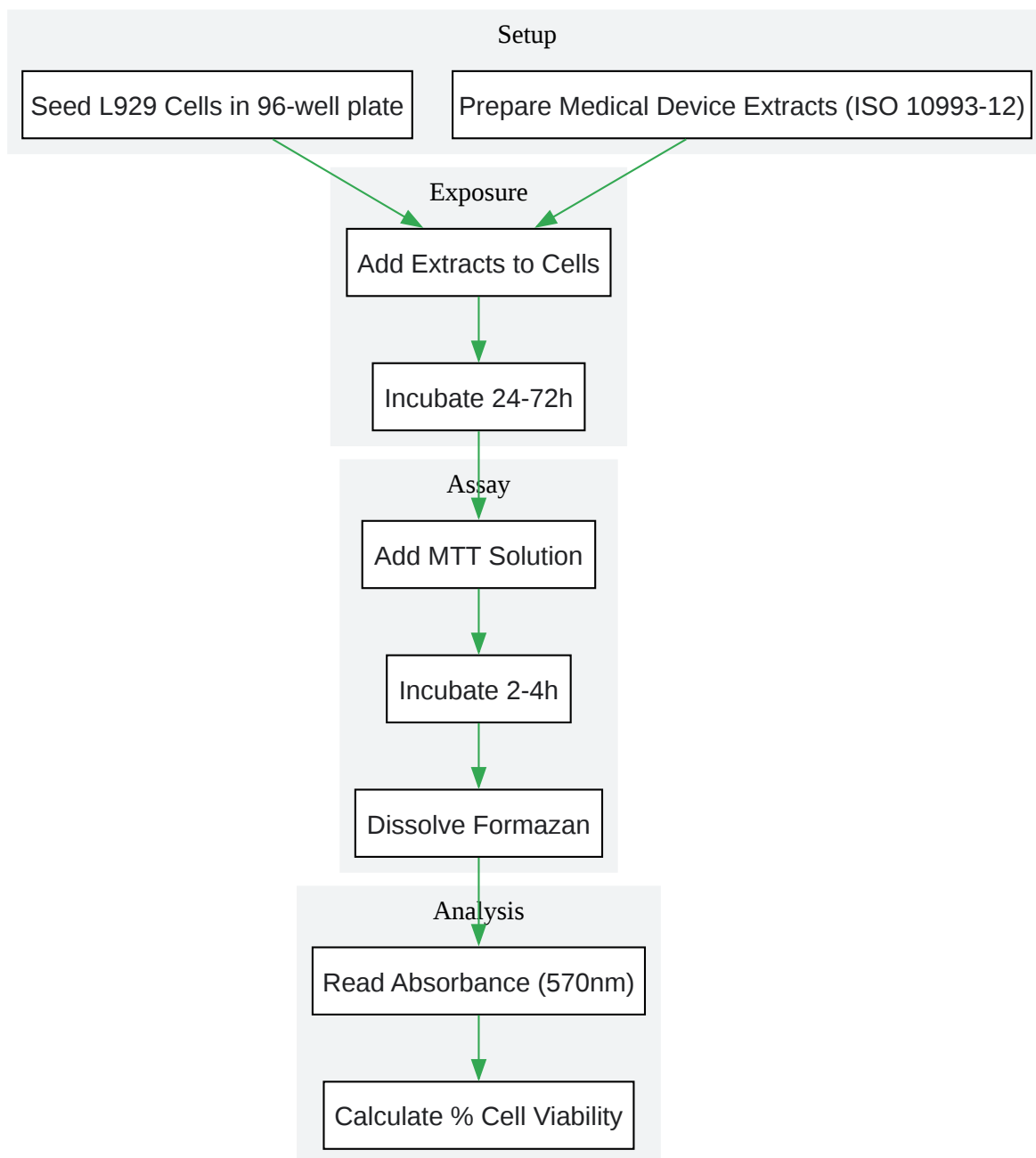
- After cell attachment (typically 24 hours), replace the culture medium with various concentrations of the material extract.
- Include negative controls (culture medium only) and positive controls (a known cytotoxic substance).
- Incubate the cells with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.^[4]

4. MTT Assay:

- After the incubation period, remove the extract-containing medium.
- Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells (typically 2-4 hours).
- Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a purple solution.

5. Data Analysis:

- Measure the absorbance of the purple solution in each well using a spectrophotometer at a wavelength of approximately 570 nm.
- Calculate the percentage of cell viability for each extract concentration relative to the negative control.
- According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.^[7]



[Click to download full resolution via product page](#)

Figure 2: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 3: Hemolysis Testing based on ASTM F756

This protocol describes the assessment of the hemolytic properties of TOTM-plasticized materials that come into contact with blood.

1. Materials and Reagents:

- TOTM-plasticized material
- Freshly drawn, anticoagulated human or rabbit blood
- Phosphate-buffered saline (PBS)
- Distilled water (positive control)
- Saline (negative control)
- Centrifuge
- Spectrophotometer

2. Test Procedure (Direct Contact Method):

- Place the test material in a tube.
- Add a specific volume of diluted blood.
- Incubate the tubes at 37°C with gentle agitation for a specified time.[\[11\]](#)
- Centrifuge the tubes to pellet the red blood cells.
- Carefully collect the supernatant (plasma).

3. Test Procedure (Indirect/Extract Method):

- Prepare an extract of the test material in saline according to ISO 10993-12.
- Add the extract to a tube containing diluted blood.

- Follow the same incubation and centrifugation steps as the direct contact method.[\[11\]](#)

4. Analysis:

- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
- Calculate the percentage of hemolysis for the test material relative to the positive control (water, representing 100% hemolysis) and corrected for the negative control (saline).
- A hemolysis rate of less than 2% is generally considered acceptable for medical devices.[\[11\]](#)

Signaling Pathways and Molecular Mechanisms

While TOTM is considered to have a safer toxicological profile than DEHP, it is important for researchers to understand its potential biological interactions. A transcriptomics study in mice exposed to TOTM revealed effects on several key biological processes.

A study on the effects of TOTM on gene expression in the liver of mice identified alterations in genes involved in:

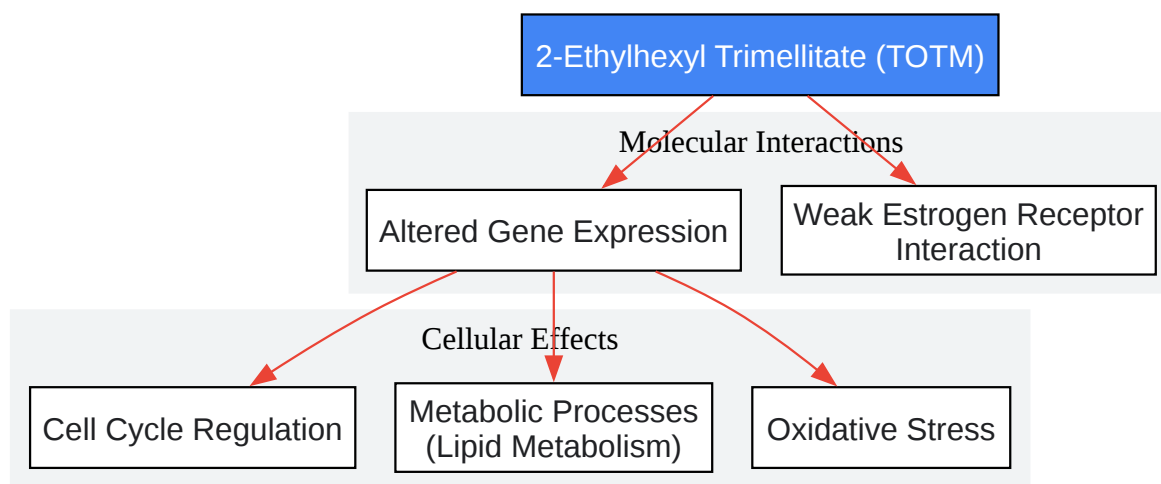
- Cell Cycle: Indicating a potential influence on cell proliferation and regulation.
- Metabolic Process: Suggesting an impact on lipid and other metabolic pathways.
- Oxidative Activity: Highlighting a possible role in modulating oxidative stress.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis from this study implicated the following pathways:

- Cell cycle pathway
- Lipid metabolism
- Oxidative process

It is important to note that some in vitro studies have shown that TOTM can exhibit weak estrogenic activity, though it is approximately 10-fold weaker than that of DEHP.[\[8\]](#)[\[9\]](#) This is an

important consideration for devices with long-term patient contact.



[Click to download full resolution via product page](#)

Figure 3: Potential signaling pathways affected by TOTM exposure.

Conclusion

2-Ethylhexyl trimellitate is a well-established and safer alternative to DEHP for the plasticization of PVC medical devices. Its low migration profile, favorable biocompatibility, and good mechanical properties make it suitable for a wide range of applications. The provided application notes and experimental protocols offer a framework for researchers and developers to evaluate and utilize TOTM in the design of next-generation medical devices with enhanced patient safety. It is crucial to conduct thorough biocompatibility and toxicological risk assessments as outlined in the relevant ISO standards to ensure the safety and efficacy of any new medical device.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. namsa.com [namsa.com]
- 4. theraindx.com [theraindx.com]
- 5. measurlabs.com [measurlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ISO 10993-5 Cytotoxicity Testing - Test Labs [testlabsuk.com]
- 8. nhiso.com [nhiso.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 12. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of 2-Ethylhexyl Trimellitate in Medical Devices: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266294#application-of-2-ethylhexyl-trimellitate-in-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com